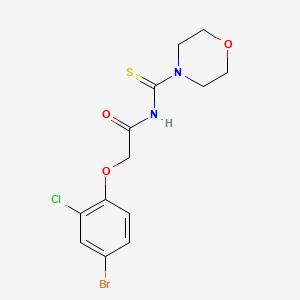
2-(4-bromo-2-chlorophenoxy)-N-(4-morpholinylcarbonothioyl)acetamide
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(4-morpholinylcarbonothioyl)acetamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in the regulation of inflammation, immunity, and cell survival. In recent years, BAY 11-7082 has gained significant attention as a potential therapeutic agent for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Mecanismo De Acción
2-(4-bromo-2-chlorophenoxy)-N-(4-morpholinylcarbonothioyl)acetamide 11-7082 exerts its pharmacological effects by inhibiting the activation of the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammation, immunity, and cell survival. In response to various stimuli, NF-κB is activated and translocates to the nucleus, where it regulates the expression of various genes involved in inflammation and cell survival. This compound 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitory protein, IκBα.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In arthritis, this compound 11-7082 reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound 11-7082 has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-2-chlorophenoxy)-N-(4-morpholinylcarbonothioyl)acetamide 11-7082 has several advantages as a research tool. It is a potent and selective inhibitor of the NF-κB pathway, making it an ideal tool for studying the role of NF-κB in various biological processes. Additionally, this compound 11-7082 is a stable compound that can be easily synthesized and stored for long periods. However, there are also limitations to the use of this compound 11-7082 in laboratory experiments. This compound has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results. Additionally, the use of this compound 11-7082 in vivo may be limited by its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(4-morpholinylcarbonothioyl)acetamide 11-7082. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Additionally, the use of this compound 11-7082 in combination with other therapeutic agents may enhance its effectiveness in the treatment of various diseases. Another area of research is the investigation of the potential side effects of this compound 11-7082 in humans, which will be critical for the development of safe and effective therapeutic agents. Finally, the study of the molecular mechanisms underlying the pharmacological effects of this compound 11-7082 may provide insights into the regulation of inflammation and cell survival in various biological processes.
Conclusion
In conclusion, this compound 11-7082 is a synthetic compound that has gained significant attention as a potential therapeutic agent for the treatment of various diseases. This compound is a potent inhibitor of the NF-κB pathway, which plays a critical role in the regulation of inflammation, immunity, and cell survival. This compound 11-7082 has been extensively studied for its potential therapeutic applications in cancer, arthritis, and neurodegenerative disorders. While there are several advantages to the use of this compound 11-7082 as a research tool, there are also limitations to its use in laboratory experiments. Future research on this compound 11-7082 will be critical for the development of safe and effective therapeutic agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-(4-morpholinylcarbonothioyl)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. This compound has also been investigated as a potential therapeutic agent for the treatment of arthritis, where it has been shown to reduce inflammation and joint destruction. Additionally, this compound 11-7082 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(morpholine-4-carbothioyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O3S/c14-9-1-2-11(10(15)7-9)20-8-12(18)16-13(21)17-3-5-19-6-4-17/h1-2,7H,3-6,8H2,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEALDFVEANSXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-nitrophenoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B3614993.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B3614994.png)
![4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3614999.png)
![1-{2-[(4-nitrophenyl)thio]benzoyl}azepane](/img/structure/B3615007.png)
![7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3615011.png)
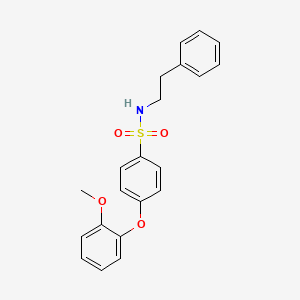
![2-{4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3615055.png)
![2-imino-N-[2-(4-morpholinyl)ethyl]-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3615063.png)
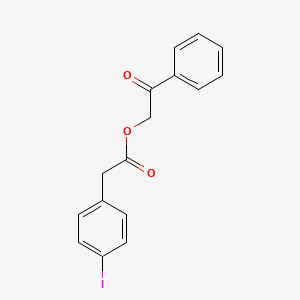
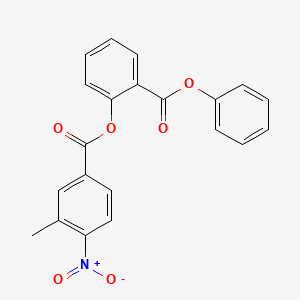
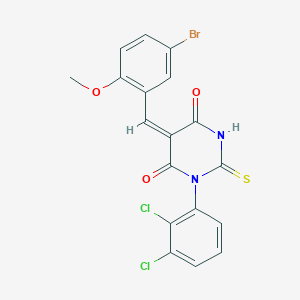
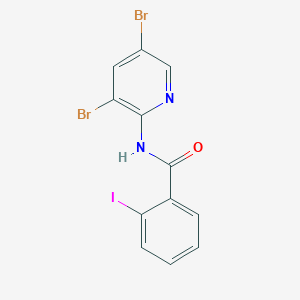
![2,2'-[2,6-pyridinediylbis(methylenethio)]bis[N-(2,6-dimethylphenyl)acetamide]](/img/structure/B3615089.png)
![4-bromo-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3615097.png)